N-(1-苯乙基)-4,5,6,7-四氢-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

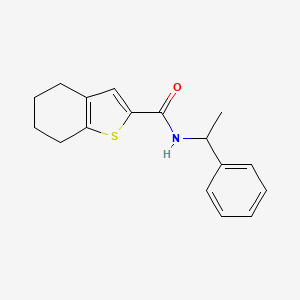

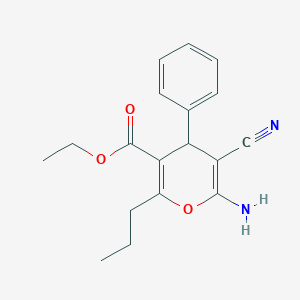

“N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon and sulfur. It also has an amide functional group (-CONH2), which is a common feature in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiophene ring, followed by the introduction of the amide group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis. It’s important to note that the synthesis of complex organic compounds often requires careful planning and optimization to ensure high yield and purity .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a benzothiophene ring and an amide functional group. The presence of these groups can significantly influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants present. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzothiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The benzothiophene ring could contribute to its stability and rigidity .科学研究应用

Neuropharmacology

This compound is known for its high neuropharmacological potential . It can interfere with natural neurotransmission pathways, making it attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . In silico studies and in vitro assays have shown how these motifs are embedded in more complex molecular constructs with key drug-like properties .

Chiral Solvating Agent

The compound can act as a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . The single enantiomer of the compound was synthesized from commercially available ®-(+)-a-methylbenzylamine .

Enzyme Inhibition

The compound can act as an important tertiary inhibitor of human AChE/BuChE (Acetylcholineristerase and Butylcholinestarase) . It acts as a pure competitive inhibitor, since it binds to the central active site (CAS) of the enzyme .

Neurodegeneration Blocking

The compound has been shown to have properties such as neuronal regeneration and blocking neurodegeneration . This represents a very powerful strategy to obtain drugs targeting complex pathologies .

Synthesis of Chiral Amines

The compound can be used in the synthesis of a wide range of chiral amines . The general synthetic pathway is based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester .

Spectral Resolution of Enantiomers

The compound can be used for the spectral resolution of enantiomers via NMR spectroscopy . Such a resolution is possible because the compound associates with analytes via non-covalent interactions to form diastereomeric complexes resulting in chemical shift differences .

作用机制

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .

Biochemical Pathways

Similar compounds have been shown to influence various metabolic pathways, including those involving hydrolysis, hydroxylation, and further oxidation steps .

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic profiles, influenced by factors such as molecular structure, solubility, and the presence of functional groups .

Result of Action

Similar compounds have been shown to have various biological activities, including anti-inflammatory and analgesic effects .

Action Environment

The action, efficacy, and stability of N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For example, the pH can influence the ionization state of the compound, potentially affecting its solubility and interaction with targets .

未来方向

The future directions for this compound could be numerous depending on its applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could find uses in material science or other fields .

属性

IUPAC Name |

N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-12(13-7-3-2-4-8-13)18-17(19)16-11-14-9-5-6-10-15(14)20-16/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAJZUBKPZNCFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)

![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)

![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one](/img/structure/B2749565.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)